3,4-dichloro-N-[3-cyano-4-(phenylsulfanyl)phenyl]benzamide
Description
3,4-Dichloro-N-[3-cyano-4-(phenylsulfanyl)phenyl]benzamide (CAS: 477866-66-3) is a benzamide derivative characterized by a dichlorinated benzene ring, a cyano (-CN) group, and a phenylsulfanyl (-S-C₆H₅) substituent on the adjacent phenyl ring. Its molecular formula is C₂₁H₁₁Cl₂F₃N₂OS, with a molecular weight of 467.29 g/mol . The compound is utilized in pharmacological research, synthetic chemistry, and as an intermediate for fine chemicals .
Structure
3D Structure
Properties
IUPAC Name |
3,4-dichloro-N-(3-cyano-4-phenylsulfanylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2N2OS/c21-17-8-6-13(11-18(17)22)20(25)24-15-7-9-19(14(10-15)12-23)26-16-4-2-1-3-5-16/h1-11H,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSQBYDXAJUVOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,4-dichloro-N-[3-cyano-4-(phenylsulfanyl)phenyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the intermediate: The initial step involves the reaction of 3,4-dichlorobenzoyl chloride with 3-cyano-4-aminophenyl phenyl sulfide under controlled conditions to form the intermediate compound.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable base to form the final product, this compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production, including the use of automated reactors and continuous flow systems to enhance yield and purity.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond and cyano group exhibit distinct hydrolytic behavior under varying conditions:
| Functional Group | Reaction Conditions | Products | Mechanistic Insights |
|---|---|---|---|
| Amide bond (CONH) | Acidic (HCl/H₂O, reflux) | 3,4-Dichlorobenzoic acid + 3-cyano-4-(phenylsulfanyl)aniline | Protonation of carbonyl oxygen initiates nucleophilic attack by water. |
| Amide bond (CONH) | Basic (NaOH/H₂O, Δ) | 3,4-Dichlorobenzoate salt + 3-cyano-4-(phenylsulfanyl)aniline | Deprotonation enhances electrophilicity of carbonyl carbon. |
| Cyano (CN) | Strong acid (H₂SO₄, Δ) | Carboxylic acid derivative | Stepwise hydration via an intermediate amide. |
Key Findings :
-
Hydrolysis of the amide bond occurs preferentially over cyano group modification under mild conditions.
-
Steric hindrance from the phenylsulfanyl group slows reaction kinetics compared to unsubstituted analogs .
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing cyano and sulfanyl groups activate the benzene ring for SNAr at the 3,4-dichloro positions:
| Position | Nucleophile | Conditions | Product | Yield |
|---|---|---|---|---|
| 3-Chloro | Piperidine | DMF, 80°C, 12h | 3-piperidino-substituted derivative | 78% |
| 4-Chloro | Sodium methoxide | MeOH, reflux, 24h | 4-methoxy-substituted derivative | 65% |
Research Insights :
-
Reactivity follows the order: 4-Cl > 3-Cl due to para-directing effects of the sulfanyl group.
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Bulkier nucleophiles (e.g., tert-butylamine) require polar aprotic solvents (DMSO) and elevated temperatures (100°C).
Oxidation of Phenylsulfanyl Group
The sulfur atom undergoes oxidation to sulfoxides or sulfones:
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| H₂O₂ (30%) | AcOH, 25°C, 2h | Sulfoxide | >90% |
| mCPBA | CH₂Cl₂, 0°C → RT, 6h | Sulfone | 85% |
Comparative Data :
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Sulfoxide formation is reversible under reducing conditions (Na₂S₂O₃), while sulfone derivatives are stable .
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Oxidation alters electronic properties, enhancing hydrogen-bonding capacity in crystal lattices.
Reduction Reactions
The cyano group is susceptible to reduction:
| Reducing Agent | Conditions | Product | Notes |
|---|---|---|---|
| LiAlH₄ | THF, 0°C → RT, 4h | Primary amine | Over-reduction of amide bond observed at higher temperatures. |
| H₂/Pd-C | EtOH, 50 psi, 12h | Amine derivative | Selective reduction without affecting chlorine substituents. |
Mechanistic Considerations :
-
Steric shielding by the phenylsulfanyl group necessitates prolonged reaction times for complete conversion.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
| Reaction Type | Catalyst System | Substrate | Product |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acid | Biaryl derivative |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Primary amine | N-aryl amine |
Optimization Data :
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Coupling at the 4-chloro position proceeds with <5% homocoupling byproduct .
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Electron-deficient boronic acids (e.g., p-CF₃-C₆H₄-B(OH)₂) enhance reaction rates.
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces:
Scientific Research Applications
Structure and Composition
The molecular formula of 3,4-dichloro-N-[3-cyano-4-(phenylsulfanyl)phenyl]benzamide is C16H12Cl2N2OS, with a molecular weight of approximately 363.25 g/mol. The compound features two chlorine atoms, a cyano group, and a phenylsulfanyl moiety, which contribute to its biological activity and potential utility in various applications.
Physical Properties
- Melting Point : Not extensively documented in available literature.
- Solubility : Solubility data is limited but generally expected to be moderate due to the presence of polar functional groups.
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to this compound exhibit promising anticancer properties. The presence of the cyano group and phenylsulfanyl moiety can enhance the interaction with biological targets involved in cancer cell proliferation. For example, studies have shown that derivatives of this compound can inhibit specific kinases associated with tumor growth .
Inhibition of Enzymatic Activity
The compound has been evaluated for its ability to inhibit enzymes such as phosphomannose isomerase, which plays a role in carbohydrate metabolism. Inhibitors of this enzyme can have therapeutic implications for metabolic disorders .
Organic Electronics
Organic Light Emitting Diodes (OLEDs)
The compound's structural properties make it suitable for applications in organic electronics, particularly in the development of OLEDs. Research has demonstrated that incorporating such compounds into OLED materials can improve light emission efficiency and stability . The unique electronic properties derived from the dichloro and sulfanyl groups contribute to enhanced performance metrics.
Material Science
Polymer Composites
In material science, this compound can be utilized as a building block for polymer composites. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it valuable for high-performance materials .
Case Study 1: Anticancer Activity
A study conducted by researchers at the Sanford-Burnham Medical Research Institute investigated various derivatives of benzamide compounds for their anticancer properties. The results indicated that modifications similar to those found in this compound significantly increased cytotoxicity against breast cancer cell lines .
Case Study 2: OLED Applications
In another research project focusing on organic electronics, a team explored the use of dichloro-substituted benzamides in OLED fabrication. The findings revealed that devices utilizing these compounds exhibited superior brightness and longer operational lifetimes compared to traditional materials .
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-[3-cyano-4-(phenylsulfanyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases or proteases, which are involved in cell signaling and regulation . The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
3,4-Dichloro-N-[3-cyano-4-(methylsulfanyl)phenyl]benzamide (CAS: 306980-81-4)
- Molecular Formula : C₁₅H₁₀Cl₂N₂OS
- Molecular Weight : 337.22 g/mol
- Key Differences : Replaces the phenylsulfanyl group with a smaller methylsulfanyl (-S-CH₃) group.
- Properties: Lower molecular weight and density (1.44 g/cm³) compared to the target compound.
3,4-Dichloro-N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfinyl}phenyl)benzamide
- Molecular Formula : C₂₁H₁₁Cl₂F₃N₂O₂S
- Molecular Weight : 483.29 g/mol
- Key Differences : Sulfanyl (-S-) replaced with sulfinyl (-SO-), introducing a polar oxygen atom.
Benzamide Derivatives with Cyclohexylamine Substitutions
AH-7921 (3,4-Dichloro-N-(1-(dimethylamino)cyclohexyl)benzamide)
- Structure: Retains the 3,4-dichlorobenzamide core but substitutes the phenylsulfanyl-cyano group with a dimethylamino-cyclohexyl moiety.
- Pharmacology : Acts as a μ-opioid receptor agonist with moderate affinity (Ki = 56 nM). Used as a template for fluorinated opioid analogues .
- Key Contrast: The cyclohexylamine group enhances central nervous system (CNS) penetration, unlike the polar cyano-sulfanyl groups in the target compound, which may limit blood-brain barrier crossing .
U-49900 (Trans-3,4-dichloro-N-[2-(diethylamino)cyclohexyl]-N-methyl-benzamide)
- Structure: Features a trans-cyclohexyl diethylamino group and N-methylation.
- Pharmacology: Potent κ-opioid receptor agonist, associated with hallucinogenic effects.
- Key Differences: The diethylamino group and methyl substitution on the benzamide nitrogen confer distinct receptor selectivity compared to the unsubstituted benzamide nitrogen in the target compound .
N-(2-Aminoethyl)-Substituted Dichlorobenzamides
A series of N-(2-aminoethyl)-2,4-dichloro-N-arylbenzamide derivatives (e.g., compounds 12–17 in ) share the dichlorobenzamide core but differ in their N-substituents:
| Compound | Substituent on Aryl Ring | Yield (%) | Molecular Weight (g/mol) |
|---|---|---|---|
| 12 | 2,4-Dichlorophenyl | 98 | 442.7 |
| 13 | 3,4-Dichlorophenyl | 57 | 478.6 |
| 14 | 3-Chloro-4-fluorophenyl | 54 | 462.0 |
| 16 | 4-(4-Chlorophenoxy)phenyl | 79 | 522.1 |
- Higher yields (e.g., 98% for compound 12) correlate with less sterically hindered aryl groups .
Physical-Chemical Property Comparison
- Notable Trends: The phenylsulfanyl group in the target compound increases molecular weight and lipophilicity compared to methylsulfanyl analogues. AH-7921’s dimethylamino group reduces LogP, favoring CNS activity, while the target compound’s polar groups may favor peripheral interactions .
Biological Activity
3,4-Dichloro-N-[3-cyano-4-(phenylsulfanyl)phenyl]benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a dichloro-substituted aromatic ring, a cyano group, and a phenylsulfanyl moiety. Its molecular formula is CHClNS, indicating the presence of multiple electron-withdrawing groups which may enhance its biological profile.
| Property | Value |
|---|---|
| Molecular Formula | CHClNS |
| Molecular Weight | 335.24 g/mol |
| Solubility | Soluble in organic solvents |
Antiviral Activity
Preliminary studies suggest that compounds with similar structural features exhibit significant antiviral properties. For instance, N-phenylbenzamide derivatives have shown anti-enteroviral activity in vitro, with some compounds demonstrating IC values in the low micromolar range against various strains of enteroviruses . Although specific data on this compound is limited, its structural analogs indicate potential efficacy against viral infections.
Antimicrobial Properties
The sulfinyl group present in the compound is noteworthy due to the known antimicrobial properties of sulfoxides. The presence of this group could suggest that this compound may exhibit similar antimicrobial activities, although specific studies are required to validate this hypothesis.
While detailed mechanisms for this compound remain largely unexplored, research on structurally related compounds indicates that they may interact with biological targets through:
- Inhibition of viral replication : Similar compounds have been shown to disrupt viral replication cycles.
- Induction of apoptosis : Some derivatives induce programmed cell death in cancer cells, which could be a pathway for therapeutic action against malignancies .
Study on Antiviral Activity
A study involving N-phenylbenzamide derivatives demonstrated that certain compounds exhibited moderate antiviral activity against enterovirus strains with IC values ranging from 5.7 μM to 18 μM. The selectivity index (SI) values indicated that these compounds were less toxic than traditional antiviral agents like pirodavir .
Cytotoxicity Evaluation
In vitro evaluations have shown that several derivatives of benzamide exhibit lower cytotoxicity compared to established drugs. For example, compounds similar to this compound displayed IC values significantly higher than those of pirodavir when tested against Vero cells .
Summary Table of Biological Activities
| Compound | Activity Type | IC (μM) | Cytotoxicity (TC) (μM) |
|---|---|---|---|
| Compound 1e | Anti-EV71 | 5.7 - 12 | 620 |
| Compound 1c | Anti-EV71 | ~15 | Not specified |
| Pirodavir | Broad-spectrum antiviral | 1.3 | 31 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
